molecular formula C6H12FNO B13420700 Acetamide, N-(4-fluorobutyl)- CAS No. 373-08-0

Acetamide, N-(4-fluorobutyl)-

Cat. No.: B13420700
CAS No.: 373-08-0
M. Wt: 133.16 g/mol
InChI Key: OSYIGZSQARXLDX-UHFFFAOYSA-N
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Description

Acetamide, N-(4-fluorobutyl)-, is a fluorinated derivative of acetamide characterized by a butyl chain substituted with a fluorine atom at the 4-position. This structural modification introduces unique electronic and steric properties, distinguishing it from other acetamide analogs.

Properties

CAS No.

373-08-0

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

N-(4-fluorobutyl)acetamide

InChI

InChI=1S/C6H12FNO/c1-6(9)8-5-3-2-4-7/h2-5H2,1H3,(H,8,9)

InChI Key

OSYIGZSQARXLDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-fluorobutyl)- can be achieved through several methods. One common approach involves the reaction of acetic acid with 4-fluorobutylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the dehydrating agent .

Industrial Production Methods

On an industrial scale, the production of Acetamide, N-(4-fluorobutyl)- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-fluorobutyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Acetamide, N-(4-fluorobutyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-(4-fluorobutyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Electronic Properties

The 4-fluorobutyl substituent imparts distinct electronic effects compared to other common substituents in acetamide derivatives:

Compound Name Substituent Key Properties References
N-(4-fluorobutyl)acetamide 4-fluorobutyl Moderate electron-withdrawing effect; enhanced lipophilicity (predicted logP ~1.5–2.0)
N-(4-nitrophenyl)acetamide (B1) 4-nitrophenyl Strong electron-withdrawing nitro group; high polarity (logP ~1.8)
N-(4-(trifluoromethyl)phenyl)acetamide (B2) 4-(trifluoromethyl)phenyl Strongly electron-withdrawing CF₃ group; high lipophilicity (logP ~2.5)
N-(3,5-dichlorophenyl)acetamide 3,5-dichlorophenyl Electron-withdrawing Cl groups; moderate lipophilicity (logP ~3.0)
N-(4-methoxyphenyl)acetamide 4-methoxyphenyl Electron-donating OMe group; lower logP (~1.2)

Key Observations :

  • The 4-fluorobutyl group balances moderate lipophilicity and metabolic stability, making it advantageous for drug design compared to polar nitro (B1) or electron-rich methoxy (B2) substituents.
  • Compared to trifluoromethyl or dichlorophenyl groups, the fluorobutyl chain may reduce steric hindrance, enhancing receptor binding .
Pharmacological Activities
2.2.1. Receptor Agonism
  • FPR2 Agonists: Pyridazinone derivatives like N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit potent FPR2 agonism, activating calcium mobilization in neutrophils . The fluorobutyl group’s flexibility may improve target engagement compared to rigid aryl substituents.
  • Analgesic Agents : Sulfonamide-containing acetamides (e.g., N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) show superior analgesic activity to paracetamol . The fluorobutyl group’s hydrophobicity could enhance blood-brain barrier penetration.
2.2.2. Antimicrobial and Antifungal Activity
  • Benzo[d]thiazole-sulfonyl acetamides (e.g., compound 47 ) demonstrate efficacy against gram-positive bacteria and fungi . Fluorine’s electronegativity in N-(4-fluorobutyl)acetamide may similarly disrupt microbial membranes or enzyme function.
2.2.3. Anticancer Potential
  • Quinazoline-sulfonyl acetamides (e.g., compound 38 ) inhibit cancer cell lines (HCT-1, MCF-7) via kinase modulation . The fluorobutyl chain’s stability under physiological conditions may prolong drug half-life compared to labile ester-containing analogs.

Biological Activity

Acetamide, N-(4-fluorobutyl)- is an organic compound characterized by its acetamide functional group linked to a 4-fluorobutyl chain. Its molecular formula is C₆H₁₂FNO, with a molecular weight of 135.17 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.

Structure and Properties

The structural uniqueness of Acetamide, N-(4-fluorobutyl)- lies in the presence of fluorine, which enhances its chemical stability and alters its reactivity compared to other acetamides. The compound appears as a colorless to pale yellow liquid and exhibits low water solubility, indicating a hydrophobic nature that may influence its biological interactions.

Antibacterial Activity

Research indicates that acetamides can exhibit significant antibacterial properties. For instance, studies have shown that derivatives of acetamides can effectively inhibit the growth of various bacterial strains by targeting penicillin-binding proteins (PBPs), which are crucial for maintaining the integrity of bacterial cell walls. The presence of fluorine in the side chain may enhance this activity by improving binding affinity to target enzymes.

  • Minimum Inhibitory Concentration (MIC) : The antibacterial efficacy is often assessed using MIC values. For related compounds, such as N-(4-fluoro-3-nitrophenyl)acetamide, MIC values demonstrated effective inhibition against Klebsiella pneumoniae, suggesting that modifications in the acetamide structure can lead to improved antibacterial properties .

Anticancer Activity

Acetamide derivatives have also been explored for their anticancer potential. Research has shown that modifications in the acetamide structure can lead to enhanced antiproliferative effects against various cancer cell lines.

  • Cytotoxicity Studies : A study on structurally similar compounds indicated that introducing halogen substituents, like fluorine, can significantly increase cytotoxicity against cancer cells. For example, compounds with fluorine substitutions exhibited improved inhibition of key signaling pathways involved in cancer cell proliferation .

Case Studies and Research Findings

  • Antibacterial Efficacy : In a comparative study of several acetamides, it was found that those with fluorinated chains had lower MIC values against Klebsiella pneumoniae, indicating stronger antibacterial activity .
  • Anticancer Mechanisms : Another research highlighted that certain acetamide derivatives induced apoptosis in cancer cells through the activation of caspases and inhibition of specific kinases (ERK1/2), demonstrating their potential as anticancer agents .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the introduction of fluorine at specific positions within the acetamide structure can significantly enhance biological activity, both in terms of antibacterial and anticancer effects .

Comparative Analysis

The following table summarizes the key features and biological activities of Acetamide, N-(4-fluorobutyl)- compared to other related compounds:

Compound NameMolecular FormulaAntibacterial ActivityAnticancer Activity
Acetamide, N-(4-fluorobutyl)-C₆H₁₂FNOModeratePotential
N-(4-Fluoro-3-nitrophenyl)acetamideC₈H₈FNOHighLow
N-(2-Fluorophenyl)-2β-DFJ acetamideC₉H₁₃FNOLowVery High

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-fluorobutyl)acetamide under inert conditions?

  • Methodological Answer : The synthesis of N-(4-fluorobutyl)acetamide typically involves nucleophilic substitution or amidation reactions. For example, reacting 4-fluorobutylamine with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere can yield the target compound. Purification via recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is essential to remove unreacted amines or acetylating agents. Monitoring reaction progress with TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirming purity via melting point analysis (e.g., 155–162°C for analogous compounds) are critical steps .

Q. How should researchers handle and store N-(4-fluorobutyl)acetamide to ensure stability?

  • Methodological Answer : Due to the reactivity of fluorinated alkyl chains, store the compound in airtight containers under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis or thermal degradation. Conduct periodic NMR (e.g., ¹H/¹⁹F) or LC-MS analysis to verify stability. Use desiccants to mitigate moisture absorption, which can lead to side reactions (e.g., hydrolysis to acetic acid and 4-fluorobutylamine) .

Q. What spectroscopic techniques are most reliable for characterizing N-(4-fluorobutyl)acetamide?

  • Methodological Answer :
  • ¹H NMR : Look for acetamide NH proton (~6.5–7.5 ppm, broad singlet) and fluorobutyl chain signals (e.g., -CH2F at ~4.4–4.6 ppm as a triplet due to coupling with ¹⁹F).
  • ¹⁹F NMR : A singlet near -215 ppm (CF2 groups) or -170 ppm (terminal CF) confirms fluorobutyl substitution.
  • LC-MS (ESI+) : Molecular ion peaks [M+H]⁺ at m/z ~160–180 (exact mass depends on substituents) and fragmentation patterns (e.g., loss of acetyl group) validate structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or solubility data for N-(4-fluorobutyl)acetamide derivatives?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs and X-ray crystallography to confirm crystal packing. For solubility, use standardized protocols (e.g., shake-flask method in buffered aqueous solutions at 25°C) and compare with structurally analogous compounds (e.g., N-(4-fluorophenyl)acetamide, solubility ~1.2 mg/mL in water ). Purity must exceed 98% (HPLC) to ensure reproducibility .

Q. What computational methods are suitable for predicting the biological activity or metabolic pathways of N-(4-fluorobutyl)acetamide?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., cytochrome P450 isoforms). Density functional theory (DFT) calculations (B3LYP/6-31G*) can predict metabolic sites, such as fluorine-mediated electron-withdrawing effects on amide bond hydrolysis. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH cofactor) .

Q. How do structural modifications (e.g., fluorobutyl chain length) impact the physicochemical properties of N-(4-fluorobutyl)acetamide analogs?

  • Methodological Answer : Systematic SAR studies require synthesizing homologs (e.g., N-(3-fluoropropyl)- or N-(5-fluoropentyl)acetamide) and comparing:
  • Lipophilicity : LogP values via shake-flask method or HPLC retention time.
  • Thermal Stability : TGA/DSC to assess decomposition thresholds.
  • Bioavailability : Parallel artificial membrane permeability assay (PAMPA) for passive diffusion. Fluorobutyl chains typically enhance membrane permeability but reduce aqueous solubility due to increased hydrophobicity .

Data Contradiction Analysis

Q. Why do different studies report varying cytotoxicity results for N-(4-fluorobutyl)acetamide derivatives?

  • Methodological Answer : Variability may stem from assay conditions (e.g., cell line specificity, incubation time). Standardize testing using the MTT assay (Mosmann’s protocol ) with controls for fluorophore interference. Cross-validate with alternative methods (e.g., ATP-based luminescence). Ensure compound stability in cell culture media (e.g., DMEM + 10% FBS) via pre-incubation HPLC checks .

Safety and Compliance

Q. What are the critical safety protocols for handling fluorinated acetamides in laboratory settings?

  • Methodological Answer :
  • Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods (≥0.5 m/s face velocity).
  • Spill Management : Neutralize with activated carbon or vermiculite; avoid water to prevent exothermic reactions.
  • Waste Disposal : Incinerate fluorinated waste at ≥1100°C to prevent persistent organic pollutant formation. Document compliance with EPA/REACH regulations .

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